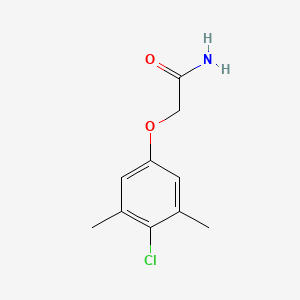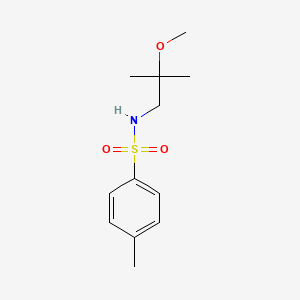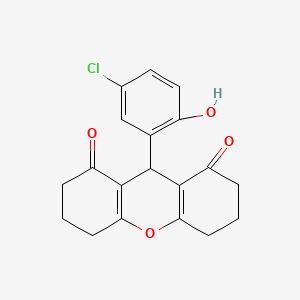
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, also known as TTT-3002, is a synthetic compound that belongs to the xanthene family. It has gained attention in the scientific community due to its potential applications in various fields, including cancer research, neurobiology, and drug discovery.
Mecanismo De Acción
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione inhibits the activity of Akt, a protein kinase that regulates various cellular processes, including cell growth, survival, and metabolism. Akt is activated by various growth factors and cytokines and is known to be overexpressed in many types of cancer cells. 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione binds to the ATP-binding pocket of Akt, thereby inhibiting its activity and downstream signaling.
Biochemical and Physiological Effects:
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. It also inhibits the proliferation and migration of cancer cells, which are key processes involved in cancer metastasis. 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has also been shown to induce autophagy, a cellular process that degrades and recycles damaged organelles and proteins, thereby promoting cell survival under stress conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several advantages for lab experiments, including its high potency and selectivity for Akt inhibition. It has also been shown to have good pharmacokinetic properties, such as good oral bioavailability and low toxicity. However, 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has some limitations, such as its relatively low solubility in aqueous solutions, which can affect its efficacy in some experimental settings.
Direcciones Futuras
There are several future directions for 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione research. One area of interest is the development of 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione analogs with improved pharmacokinetic properties and efficacy. Another potential application is the use of 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione could be investigated for its potential applications in other diseases, such as neurodegenerative disorders and metabolic diseases.
Conclusion:
In conclusion, 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a promising compound with potential applications in cancer research and other fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its potential and to develop new analogs and applications.
Métodos De Síntesis
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be synthesized via a multi-step process that involves the condensation of 5-chloro-2-hydroxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product. The synthesis method has been optimized to increase the yield and purity of 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione.
Aplicaciones Científicas De Investigación
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione works by targeting the Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell proliferation and survival.
Propiedades
IUPAC Name |
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c20-10-7-8-12(21)11(9-10)17-18-13(22)3-1-5-15(18)24-16-6-2-4-14(23)19(16)17/h7-9,17,21H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETJPATVBSFJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(O2)CCCC3=O)C4=C(C=CC(=C4)Cl)O)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-chloro-2-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

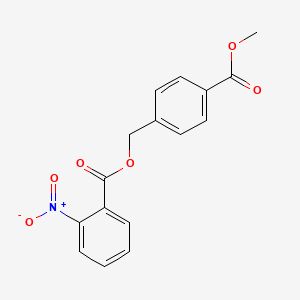
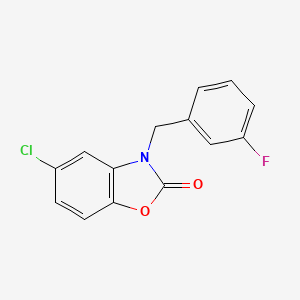

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
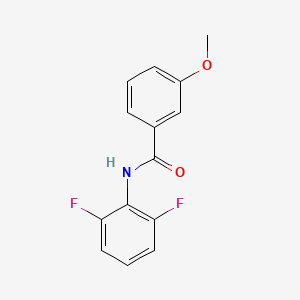
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
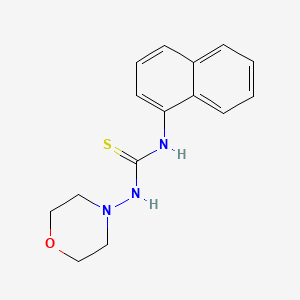


![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
